4-Ethoxypicolinonitrile
Overview
Description
4-Ethoxypicolinonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of picolinonitrile, where an ethoxy group is substituted at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxypicolinonitrile typically involves the reaction of 4-chloropicolinonitrile with ethanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethoxy group. The reaction conditions generally include:
Reagents: 4-chloropicolinonitrile, ethanol, and a base such as sodium ethoxide.
Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxypicolinonitrile can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-ethoxypicolinic acid.
Reduction: 4-ethoxypicolinamines.
Substitution: Various substituted picolinonitriles depending on the nucleophile used.
Scientific Research Applications
4-Ethoxypicolinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxypicolinonitrile largely depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.
Comparison with Similar Compounds
- 4-Methoxypicolinonitrile
- 4-Chloropicolinonitrile
- 4-Bromopicolinonitrile
Comparison: 4-Ethoxypicolinonitrile is unique due to the presence of the ethoxy group, which can influence its reactivity and physical properties. Compared to 4-methoxypicolinonitrile, the ethoxy group is bulkier and more electron-donating, which can affect the compound’s behavior in chemical reactions. The presence of different substituents in similar compounds can lead to variations in their chemical and physical properties, making each compound suitable for specific applications.
Properties
IUPAC Name |
4-ethoxypyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-11-8-3-4-10-7(5-8)6-9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVDQJFLEZFFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649905 | |
Record name | 4-Ethoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16569-02-1 | |
Record name | 4-Ethoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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